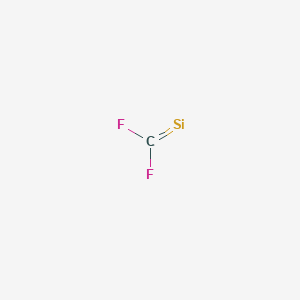
2,2-Difluorosilaethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethylidene)silane is a silicon-based compound characterized by the presence of a difluoromethylidene group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethylidene)silane typically involves the reaction of silicon-based precursors with difluoromethylidene reagents. One common method includes the reaction of chlorosilanes with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of (Difluoromethylidene)silane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity silicon precursors and advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (Difluoromethylidene)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethylidene group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products Formed: The major products formed from these reactions include various silicon-based compounds with different functional groups, such as silanols, silanes, and siloxanes .
Wissenschaftliche Forschungsanwendungen
(Difluoromethylidene)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Difluoromethylidene)silane involves its ability to form strong bonds with various elements, particularly oxygen, nitrogen, and carbon. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved include the formation of stable silicon-based intermediates that can undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
Chlorosilanes: These compounds are similar in structure but contain chlorine atoms instead of the difluoromethylidene group.
Organosilanes: Compounds like trimethylsilane and triethylsilane share similar silicon-based frameworks but differ in their substituents.
Uniqueness: (Difluoromethylidene)silane is unique due to the presence of the difluoromethylidene group, which imparts distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it particularly valuable in applications where traditional silanes may not be suitable .
Eigenschaften
Molekularformel |
CF2Si |
|---|---|
Molekulargewicht |
78.092 g/mol |
InChI |
InChI=1S/CF2Si/c2-1(3)4 |
InChI-Schlüssel |
LLSATHRXWWWTGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[Si])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


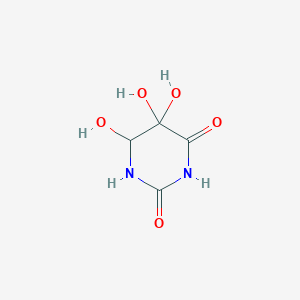
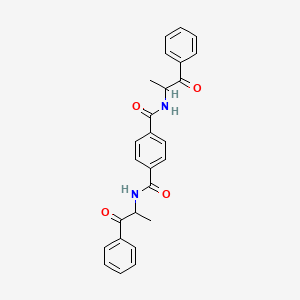

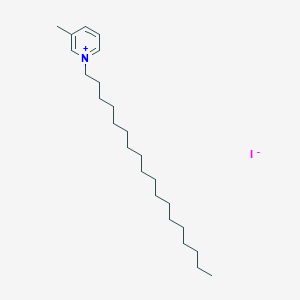
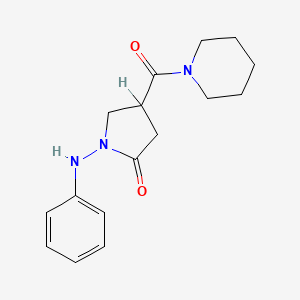
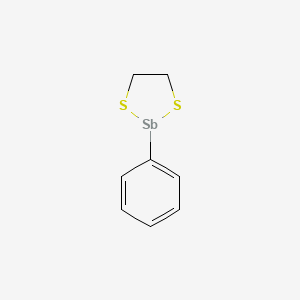
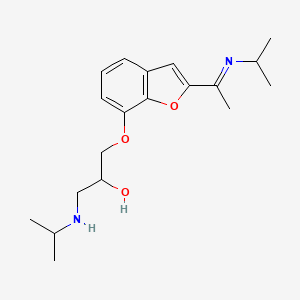
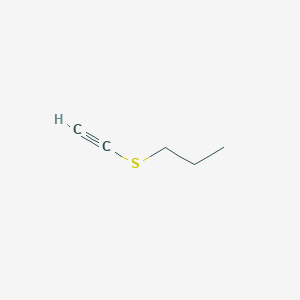
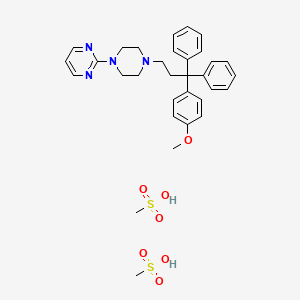
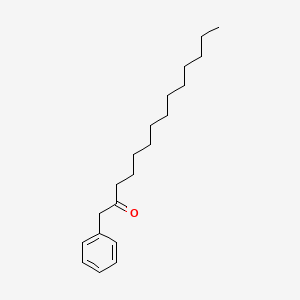
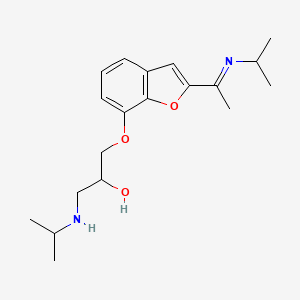
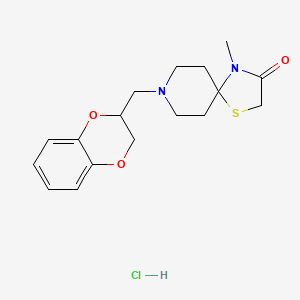
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

